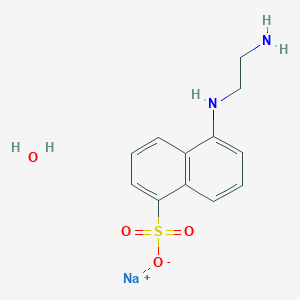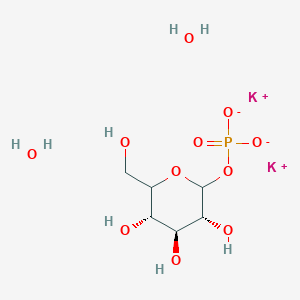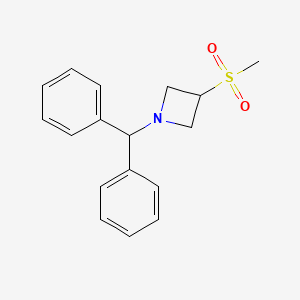
4-Methoxyphenyl 3-o-benzyl-6-o-tert-butyldimethylsilyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 3-o-benzyl-6-o-tert-butyldimethylsilyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside is a complex organic compound with a molecular formula of C34H41NO8Si and a molecular weight of 619.78 g/mol. This compound is a derivative of glucose and is characterized by the presence of a methoxyphenyl group, a benzyl group, a tert-butyldimethylsilyl group, and a phthalimido group.
準備方法
Synthetic Routes and Reaction Conditions: . The key steps include:
Protection of glucose: The hydroxyl groups of glucose are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Introduction of the benzyl group: The benzyl group is introduced using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced using 4-methoxyphenyl bromide in the presence of a strong base like potassium tert-butoxide (KOtBu).
Introduction of the phthalimido group: The phthalimido group is introduced using phthalic anhydride and hydrazine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The phthalimido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl group can be removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, acetic acid (AcOH).
Reduction: LiAlH4, ether solvent.
Substitution: TBAF, THF (tetrahydrofuran).
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid.
Reduction: Phthalimide amine.
Substitution: De-protected glucose derivative.
科学的研究の応用
This compound has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate-protein interactions and glycoprotein analysis.
Industry: It is used in the production of bioactive compounds and as a building block in the synthesis of natural products.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of glycosidase inhibition, the compound may bind to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds. The molecular targets and pathways involved would be specific to the biological or chemical system under study.
類似化合物との比較
This compound is unique due to its specific combination of substituents, which provide it with distinct chemical properties and reactivity. Similar compounds include:
4-Methoxyphenyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-glucopyranoside: This compound has a similar structure but with a benzylidene group instead of a tert-butyldimethylsilyl group.
4-Methoxyphenyl 3-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside: This compound lacks the tert-butyldimethylsilyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO8Si/c1-34(2,3)44(5,6)41-21-27-29(36)30(40-20-22-12-8-7-9-13-22)28(33(43-27)42-24-18-16-23(39-4)17-19-24)35-31(37)25-14-10-11-15-26(25)32(35)38/h7-19,27-30,33,36H,20-21H2,1-6H3/t27-,28-,29-,30-,33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPADXNBRMVELS-XSETXXIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO8Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)






![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)






